molecular formula C11H9ClO3 B6193231 4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid CAS No. 2731008-02-7

4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid

Cat. No.: B6193231
CAS No.: 2731008-02-7
M. Wt: 224.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-8-oxatricyclo[7110,2,7]undeca-2,4,6-triene-1-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core. This process often requires the use of catalysts and controlled reaction environments to ensure the correct formation of the desired product.

For example, a synthetic route might begin with the preparation of a suitable diene and dienophile, followed by a Diels-Alder reaction to form the bicyclic intermediate. Subsequent steps may include chlorination and oxidation to introduce the chlorine atom and the carboxylic acid group, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carboxylic acid groups, while reduction could produce a more saturated tricyclic structure.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. Its ability to interact with biological molecules and pathways makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry

In industry, the compound’s stability and reactivity are leveraged in the production of specialty chemicals and advanced materials. Its applications can range from the development of new polymers to the creation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which 4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxabicyclo[3.2.1]octane
  • 11-oxatricyclo[5.3.1.0]undecane

Uniqueness

Compared to these similar compounds, 4-chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid is unique due to the presence of the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and broaden its range of applications in scientific research and industry.

By understanding the synthesis, reactions, and applications of this compound, researchers can better exploit its potential in various fields, leading to new discoveries and innovations.

Properties

CAS No.

2731008-02-7

Molecular Formula

C11H9ClO3

Molecular Weight

224.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.